2-sec-Butylphenol

説明

O-sec-butylphenol is a clear colorless liquid. (NTP, 1992)

特性

IUPAC Name |

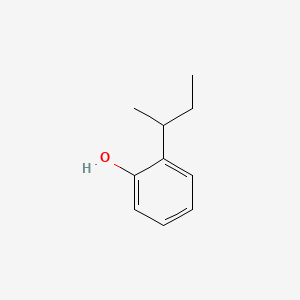

2-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFPWHGISWUQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O, Array | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022331 | |

| Record name | 2-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-sec-butylphenol is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid or solid (below 61 degrees F); [NIOSH], COLOURLESS-TO-AMBER-COLOURED LIQUID OR SOLID., Colorless liquid or solid (below 61 °F). | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-sec-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-sec-Butylphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0084.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

439 to 442 °F at 760 mmHg (NTP, 1992), 224-237 °C, 439-442 °F, 227 °F | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-METHYLPROPYL)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-sec-Butylphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0084.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

234 °F (NTP, 1992), 234 °F, 107 °C, 225 °F | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-sec-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-sec-Butylphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0084.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER & ALKALIES, Insoluble in water, slightly soluble in alcohol, ether, and alkalies., Solubility in water: none, Insoluble | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-METHYLPROPYL)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-sec-Butylphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0084.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.981 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9804 kg/l @ 25 °C, Relative density (water = 1): 0.98, 0.981, 0.89 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-METHYLPROPYL)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-sec-Butylphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0084.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.2, 5.2 | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Low (NIOSH, 2023), 0.05 [mmHg], Vapor pressure, Pa at 20 °C: 10, Low | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-sec-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-sec-Butylphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0084.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

LIQUID, Amber-colored liquid, Colorless liquid or solid (below 61 degrees F). | |

CAS No. |

89-72-5 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-sec-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-sec-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025P24OTM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-METHYLPROPYL)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenol, o-sec-butyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SJ881BC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

54 °F (NTP, 1992), 14 °C, 57 °F, 61 °F | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-METHYLPROPYL)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-sec-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1472 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-SEC-BUTYLPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/731 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-sec-Butylphenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0084.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-sec-Butylphenol (CAS 89-72-5)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylphenol, identified by CAS number 89-72-5, is an organic compound belonging to the alkylphenol family.[1] It is characterized by a phenol (B47542) ring substituted with a sec-butyl group at the ortho position.[1] This compound presents as a colorless to pale yellow or amber liquid with a characteristic phenolic odor.[1][2][3] While sparingly soluble in water, it is soluble in organic solvents and alkalies.[2][4] Industrially, it serves as a crucial chemical intermediate in the synthesis of a wide array of products, including resins, plasticizers, antioxidants, and agrochemicals.[5][6] For researchers in life sciences and drug development, this compound is of interest for its biological activities, including its potential as an inhibitor of the androgen receptor and P450 aromatase, and its use as a model compound for studying transdermal permeation and androgenic effects.[1][7] This document provides a comprehensive technical overview of its properties, synthesis, applications, and toxicological profile.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing essential data for handling, storage, and experimental design.

Table 1.1: Chemical Identifiers and Structure

| Identifier | Value |

|---|---|

| CAS Number | 89-72-5 |

| IUPAC Name | 2-(Butan-2-yl)phenol[8] |

| Synonyms | o-sec-Butylphenol, OSBP, 2-(1-Methylpropyl)phenol[3][9] |

| Molecular Formula | C₁₀H₁₄O[1][9] |

| Molecular Weight | 150.22 g/mol [9] |

| SMILES | CCC(C)C1=CC=CC=C1O[2] |

| InChI Key | NGFPWHGISWUQOI-UHFFFAOYSA-N[2] |

Table 1.2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow/amber liquid or solid below 12-16°C. | [2][3][4][8] |

| Boiling Point | 220-228 °C at 760 mmHg | [2][9][10][11] |

| Melting Point | 12 °C (53.6 °F) | [3][10][11] |

| Density | 0.982 g/mL at 25 °C | [10][11] |

| Vapor Pressure | 0.03 - 0.1 mbar at 20 °C | [3][11] |

| Vapor Density | ~5.2 (Air = 1) | [3][4][9] |

| Flash Point | 112 °C (233.6 °F) | [3][9] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [2][4][12] |

| log Kow (LogP) | 3.27 | [4][9] |

| pKa | 10.36 (Predicted) | [2][11] |

| Refractive Index | 1.522 at 20 °C | [10][11] |

| Stability | Stable under normal conditions, but sensitive to air. Tends to darken with exposure to iron and oxygen. |[2][9][10] |

Synthesis and Manufacturing

The primary industrial production method for this compound is the ortho-alkylation of phenol.

Industrial Synthesis Process

The manufacturing process involves the reaction of phenol with n-butenes (typically 1-butene) under high temperature and pressure.[2][8] This reaction is catalyzed by gamma-aluminum trioxide (γ-Al₂O₃) to achieve high selectivity for the ortho-substituted product.[2][13] The process typically yields a product with about 98% purity.[2][13]

Caption: Industrial synthesis workflow for this compound.

Experimental Laboratory Protocol

A detailed method for the laboratory synthesis of o-sec-butylphenol involves the use of aluminum phenoxide as a catalyst.[14]

Materials:

-

Phenol (190 parts)

-

Granular Aluminum (2.4 parts)

-

2,6-di-sec-butylphenol (B1583072) (206 parts)

-

Butene-1

-

Dilute aqueous hydrochloric acid

-

Water

Procedure:

-

Catalyst Formation: Charge a reaction vessel with 190 parts of phenol and 2.4 parts of granular aluminum.[14]

-

Flush the vessel with nitrogen and heat to 180°C to form aluminum phenoxide.[14]

-

Cool the vessel and vent.

-

Reactant Addition: Add 206 parts of 2,6-di-sec-butylphenol and seal the vessel.[14]

-

Reaction: Heat the mixture to 275°C and stir for 2 hours.[14]

-

Pressurize the vessel with butene-1 to 1000 psig and continue stirring under these conditions for an additional 4 hours.[14]

-

Work-up: Cool the vessel and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst.[14]

-

Purification: Wash the organic phase with water until neutral.[14]

-

Distill the final mixture to recover pure o-sec-butylphenol.[14] The residual 2,6-di-sec-butylphenol can be recycled for subsequent reactions.[14]

Applications

This compound is a versatile intermediate with applications spanning multiple industries.

-

Polymer and Resin Industry: It is used as an intermediate for stabilizers, plasticizers, and resins.[6] It also serves as a polymerization inhibitor to control reaction rates.[10][15] A key application is as a raw material in the manufacture of epoxy resins, which are used in high-performance coatings and adhesives.[5]

-

Agrochemicals: It is a precursor for herbicides and insecticides, notably in the synthesis of Dinoseb (DNBP, 4,6-dinitro-2-sec-butylphenol).[5][6]

-

Dyes and Perfumery: The compound is a critical component in synthesizing liquid solvent dyes, often used as fuel markers.[5] It also acts as an intermediate in the fragrance industry.[5]

-

Research and Development: In life sciences, it is used as a tool for studying the transdermal permeation of drugs like insulin.[7] It also serves as a model compound for screening and developing androgenic compounds and is investigated for its inhibitory effects on the androgen receptor and P450 aromatase.[1][7]

Caption: Overview of key applications for this compound.

Toxicological Profile

This compound is classified as a hazardous substance, primarily due to its corrosive and toxic properties.

Summary of Health Hazards:

-

Corrosivity: The compound is corrosive and causes severe skin and eye burns upon contact.[3][9][16] A dermal irritation study in rabbits showed corrosive effects after just a 3-minute exposure.[16]

-

Toxicity: It is harmful if swallowed or absorbed through the skin and is toxic if inhaled.[3][9][17] Ingestion and inhalation can cause burns to the digestive and respiratory tracts, respectively.[9] Acute exposures may lead to respiratory irritation, and high concentrations can affect the central nervous system.[9][11]

-

Reproductive/Endocrine Effects: An OECD guideline study showed no effects on reproductive parameters.[16] However, some evidence suggests that chemicals in this group may possess weak estrogenic activity.[16]

Table 4.1: Acute Toxicity Data

| Route | Species | LD50 / LC50 Value | Source |

|---|---|---|---|

| Oral | Rat | 320 mg/kg | [8][9][13] |

| Oral | Guinea Pig | 600 mg/kg | [8] |

| Dermal | Rabbit | 5560 mg/kg | [8][9] |

| Dermal | Guinea Pig | 600 mg/kg | [9][13] |

| Inhalation | Rat | LC50 > 290 ppm / 4H | [8][9] |

| Intraperitoneal | Mouse | 63 mg/kg | [8] |

| Intravenous | Mouse | 60 mg/kg |[8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 5.1: Key Spectroscopic Data

| Technique | Data Reference / Key Peaks | Source |

|---|---|---|

| ¹H NMR | Spectrum available (400 MHz in CDCl₃). Key shifts (ppm): 7.15, 7.06, 6.91, 6.74 (Aromatic), 4.77 (OH), 2.96 (CH), 1.66-1.60 (CH₂), 1.23 (CH₃), 0.87 (CH₃). | [2][18] |

| ¹³C NMR | Spectrum available in CDCl₃. | [2] |

| Mass Spec (MS) | Atlas of Mass Spectral Data, peak 897. | [2][4] |

| GC-MS (EI) | Top 5 Peaks (m/z): 121, 77, 103, 150, 91. | [4] |

| IR | Sadtler Research Grating Collection, peak 859. | [2][4] |

| UV | Sadtler Research Spectral Collection, peak 8499. |[2][4] |

Biological Activity and Experimental Considerations

For drug development professionals, the biological interactions of this compound are of particular interest.

Mechanism of Action

Research indicates that this compound can act as an inhibitor of the androgen receptor (AR) and P450 aromatase.[1] Aromatase (CYP19A1) is a key enzyme responsible for the conversion of androgens to estrogens. By inhibiting these targets, this compound can modulate steroid hormone signaling pathways, a mechanism relevant to research in endocrinology and oncology. It has also been noted for its potential to induce other cytochrome P450 enzymes, such as CYP102.[13]

Caption: Biological mechanism of this compound action.

Analytical Protocol Considerations

-

Sample Preparation: Extraction of the analyte from the matrix (e.g., biological fluid, environmental sample) using a suitable organic solvent.

-

Chromatographic Separation: Use of Gas Chromatography (GC) for separation, given the compound's volatility.

-

Detection and Identification: Mass Spectrometry (MS) is the preferred method for detection. Identification would be confirmed by comparing the resulting mass spectrum with a known standard or library data, looking for the characteristic parent ion (m/z 150) and key fragments (m/z 121, 103, 77).[4]

-

Quantification: Creation of a calibration curve using certified reference standards to determine the concentration of this compound in the sample.

References

- 1. CAS 89-72-5: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ortho Sec Butylphenol (OSBP), 2 Sec Butyl Phenol Suppliers – CAS 89-72-5 | Vinati Organics [vinatiorganics.com]

- 6. Cas 89-72-5,this compound | lookchem [lookchem.com]

- 7. theclinivex.com [theclinivex.com]

- 8. o-sec-Butylphenol - Wikipedia [en.wikipedia.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | 89-72-5 [chemicalbook.com]

- 11. This compound CAS#: 89-72-5 [m.chemicalbook.com]

- 12. O-SEC-BUTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 2-sec-butyl phenol, 89-72-5 [thegoodscentscompany.com]

- 14. prepchem.com [prepchem.com]

- 15. This compound 99% min. product [renchem.co.uk]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. This compound(89-72-5) 1H NMR [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 2-sec-Butylphenol

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, chemical reactivity, and safety information. While detailed experimental protocols for its synthesis and purification are not extensively documented in publicly available literature, this guide outlines the general methodologies. The biological activities of closely related alkylphenols are also discussed to provide context for potential research directions.

Core Chemical Properties

This compound, with the CAS number 89-72-5, is an organic compound characterized by a phenol (B47542) ring substituted with a sec-butyl group at the ortho position.[1][2] Its chemical formula is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol .[3]

Physical Properties

This compound is typically a colorless to pale yellow or amber liquid at room temperature.[1] It possesses a characteristic phenolic odor. Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [3] |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless to pale yellow/amber liquid | [1] |

| Melting Point | 12 °C (53.6 °F) | |

| Boiling Point | 226-228 °C (438.8-442.4 °F) at 760 mmHg | |

| Density | 0.982 g/mL at 25 °C | |

| Vapor Pressure | 0.03 mmHg at 20 °C | |

| Flash Point | 112 °C (233.6 °F) - closed cup | |

| Refractive Index | n20/D 1.522 | |

| pKa | ~10.36 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR (in CDCl₃) | Aromatic Protons: Signals typically appear in the range of δ 6.7-7.2 ppm. A representative spectrum shows peaks at δ 7.155, 7.060, 6.913, and 6.747 ppm. Hydroxyl Proton: A broad singlet, whose chemical shift is concentration-dependent, is observed (e.g., δ 4.77 ppm). sec-Butyl Group Protons: The methine proton adjacent to the aromatic ring appears as a multiplet around δ 2.962 ppm. The methylene (B1212753) protons of the ethyl group appear as a multiplet around δ 1.63 ppm. The two methyl groups appear as a doublet and a triplet, for instance at δ 1.235 ppm and δ 0.871 ppm respectively. | [4] |

| ¹³C NMR | The aromatic carbons show signals in the downfield region, with the carbon bearing the hydroxyl group being the most deshielded. The carbons of the sec-butyl group appear in the upfield region. | |

| Mass Spectrometry (MS) | The mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 150. A common fragmentation pattern involves the loss of an ethyl group (C₂H₅) to give a prominent peak at m/z 121. | [4] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the Friedel-Crafts alkylation of phenol with butene.[2][5]

Experimental Protocol: General Synthesis via Friedel-Crafts Alkylation

Principle: This reaction is an electrophilic aromatic substitution where the phenol ring is alkylated by an electrophile generated from butene in the presence of an acid catalyst. Aluminum phenoxide, generated in situ from phenol and aluminum, is a commonly used catalyst.[5][6]

General Procedure:

-

Catalyst Preparation: Phenol is reacted with a catalytic amount of aluminum at an elevated temperature (e.g., 100-180 °C) to form aluminum phenoxide.[5][6]

-

Alkylation: The reaction mixture is then heated to a higher temperature (e.g., 180-255 °C) under pressure (e.g., 1.0-1.8 MPa).[5] A stream of mixed butenes is then introduced into the reactor.[7]

-

Reaction Quenching and Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is typically neutralized with an acid. The organic layer is then washed and dried.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound from unreacted phenol, other isomers (e.g., 4-sec-butylphenol), and polyalkylated products.[5][6]

Chemical Reactivity and Safety

As a phenol, this compound is a weak acid. The hydroxyl group can be deprotonated by strong bases. The aromatic ring can undergo further electrophilic substitution reactions. It is incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[1]

Safety and Handling: this compound is corrosive and can cause skin and eye burns. It is harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

Biological Activity and Relevance to Drug Development

Direct studies on the biological activities of this compound are limited. However, extensive research has been conducted on structurally related alkylphenols, particularly 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), which provides insights into the potential biological profile of this compound.

Cytotoxicity

Studies on various alkylphenols have demonstrated cytotoxic effects against different cancer cell lines. For instance, 2,4-di-tert-butylphenol has been shown to induce apoptosis in human colorectal cancer cells (HCT116) with an IC₅₀ value of 57.044 ± 0.32 μM.[8] The cytotoxicity of phenols is often linked to their radical-scavenging activity and their ability to induce oxidative stress.[9]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The antioxidant capacity of alkylphenols can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10] While specific data for this compound is scarce, related compounds like butylated hydroxytoluene (BHT) are widely used as antioxidants.[10]

Anti-inflammatory Activity

Some artificial antioxidants, including various tert-butylphenols, have been investigated for their anti-inflammatory properties.[11][12][13] For example, combinations of BHT and BHA (butylated hydroxyanisole) have been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[11][12][13] This activity is often attributed to the synergistic antioxidant effects of these compounds.[11][12][13]

Potential for Drug Development

The structural motif of a substituted phenol is present in many biologically active molecules. While this compound itself is primarily an industrial intermediate, its derivatives could be explored for various therapeutic applications, leveraging the known bioactivities of related alkylphenols. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives to assess their potential in drug discovery and development.[14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound(89-72-5) 1H NMR spectrum [chemicalbook.com]

- 5. CN1064342C - Process for preparation of o-secondary butyl phenol - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101318882A - Method for preparing o-sec-butyl phenol - Google Patents [patents.google.com]

- 8. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. iv.iiarjournals.org [iv.iiarjournals.org]

- 14. datainsightsmarket.com [datainsightsmarket.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-sec-Butylphenol

Abstract: This technical guide provides a comprehensive overview of 2-sec-butylphenol (o-sec-butylphenol), an important alkylated phenol (B47542). It details the compound's molecular structure, physicochemical properties, and spectroscopic signature. This document includes detailed experimental protocols for its synthesis and analysis, adhering to rigorous scientific standards. The information is tailored for researchers, scientists, and drug development professionals, offering critical data and visualizations to support advanced research and application development. While primarily an industrial chemical intermediate, the broader class of alkylated phenols exhibits significant biological activities, highlighting a potential area of investigation.

Molecular Structure and Identification

This compound is an organic compound classified as an alkylated phenol.[1] Its structure consists of a phenol ring where a hydrogen atom at the ortho position (carbon 2) is substituted with a sec-butyl group (butan-2-yl).[1] This substitution is key to its chemical properties and reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-butan-2-ylphenol[1] |

| Synonyms | o-sec-Butylphenol, 2-(1-Methylpropyl)phenol[1][2] |

| CAS Number | 89-72-5[3] |

| Molecular Formula | C₁₀H₁₄O[1][3] |

| Molecular Weight | 150.22 g/mol [3] |

| InChI Key | NGFPWHGISWUQOI-UHFFFAOYSA-N[3] |

| SMILES String | CCC(C)c1ccccc1O[3] |

Physicochemical Properties

This compound is a colorless to pale yellow or amber liquid under standard conditions, though it may solidify below 61°F.[1][4] It is characterized by its limited solubility in water and its combustible nature.[5][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions |

|---|---|---|

| Physical State | Clear liquid or solid[1][7] | Room Temperature |

| Melting Point | 12 °C (53.6 °F)[8] | 760 mmHg |

| Boiling Point | 226-228 °C (439-442 °F)[8] | 760 mmHg |

| Density | 0.982 g/mL[8] | 25 °C |

| Refractive Index | 1.522[8] | 20 °C |

| Vapor Pressure | 0.03 - 0.05 mmHg[7] | 20 - 25 °C |

| Flash Point | 112 °C (233.6 °F)[5] | Closed Cup |

| Water Solubility | 464 mg/L (estimated)[5] | 25 °C |

| logP (o/w) | 3.270[5] | --- |

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of this compound. The key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Observations |

|---|---|

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, hydroxyl, and aliphatic protons of the sec-butyl group.[9] |

| ¹³C NMR | Spectra available, confirming the 10 carbon atoms in the molecule.[1] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 150. Base Peak: m/z 121. Other Fragments: m/z 103, 91, 77.[1] |

| Infrared (IR) | Spectra available for both liquid film and CCl₄ solution, showing characteristic O-H and C-H stretching, and aromatic C=C bending.[10] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS, based on standard analytical methodologies.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

-

GC-MS System: Utilize a gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.[1]

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the resulting mass spectrum, confirming the molecular ion peak at m/z 150 and the characteristic fragmentation pattern, including the base peak at m/z 121.[1]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with n-butenes. This reaction is typically performed at high temperatures and pressures using a solid acid catalyst.

Experimental Protocol: Synthesis via Phenol Alkylation

The following protocol describes the synthesis of this compound from phenol and n-butenes, based on established industrial methods.[5][10]

-

Catalyst Preparation: Prepare or procure a gamma-aluminum trioxide (γ-Al₂O₃) catalyst. Ensure it is activated by heating to remove any adsorbed water.

-

Reaction Setup: Charge a high-pressure stainless-steel autoclave reactor with phenol and the γ-Al₂O₃ catalyst.

-

Reaction Execution:

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen).

-

Heat the reactor to the target temperature range of 250-300 °C.[5][10]

-

Introduce n-butenes into the reactor, pressurizing it to between 3.5 and 8.0 MPa. This pressure is necessary to maintain the reactants in the liquid phase.[5][10]

-

Maintain the reaction under vigorous stirring for a sufficient duration to ensure high conversion.

-

-

Work-up and Purification:

-

After cooling the reactor, carefully vent the excess pressure.

-

Discharge the reaction mixture and separate the solid catalyst by filtration.

-

The crude product is then purified using fractional distillation under reduced pressure to isolate this compound from unreacted phenol and other isomers (e.g., 4-sec-butylphenol) or poly-alkylated byproducts. The final product purity is typically around 98%.[5][10]

-

Applications and Biological Relevance

This compound serves primarily as a chemical intermediate in the synthesis of a variety of commercial products, including:

While this compound itself is not extensively studied for its biological activity, its structural class—alkylated phenols—is of significant interest to researchers and drug development professionals. For instance, related compounds like 2,4-di-tert-butylphenol (2,4-DTBP) are known secondary metabolites found in various bacteria, fungi, and plants.[11][12] 2,4-DTBP and other butylated phenols exhibit a wide range of potent biological activities, including:

-

Antioxidant: These compounds can scavenge free radicals, protecting against oxidative stress. This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to stabilize radicals.[11][13][14]

-

Anti-inflammatory: They can modulate key signaling pathways involved in inflammation, such as suppressing the production of pro-inflammatory cytokines.[11][13]

-

Antimicrobial: Broad-spectrum activity has been reported against various pathogenic bacteria and fungi.[11][15]

-

Anticancer: Some butylated phenols have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[11][13]

The established bioactivities of these structural analogs suggest that this compound and its derivatives could be valuable scaffolds for the design and development of novel therapeutic agents.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling. It is classified as corrosive and acutely toxic.[3]

Table 4: Hazard and Safety Information for this compound

| Hazard Type | Description | Precautionary Measures |

|---|---|---|

| Skin/Eye Contact | Causes severe skin and eye burns.[6][7] | Wear chemical splash goggles, face shield, and appropriate protective gloves and clothing.[2][7] |

| Inhalation | Vapors are irritating and can cause respiratory tract burns.[6][7] | Use only with adequate ventilation, local exhaust, or an approved respirator.[2][6] |

| Ingestion | Harmful if swallowed; causes burns to the digestive tract.[7] | Do not ingest. If swallowed, do NOT induce vomiting and seek immediate medical attention.[2] |

| Flammability | Combustible liquid.[4][6] | Keep away from open flames and excess heat. Use dry chemical, CO₂, or foam extinguishers for fires.[6] |

| Incompatibilities | Incompatible with strong oxidizing agents, bases, acid chlorides, acid anhydrides, copper, and brass.[6][8] | Store in a tightly closed container, separated from incompatible materials.[6] |

| Toxicology | LD50 (Dermal, guinea pig): 600 mg/kg.[7] | Handle with extreme care, following all institutional safety protocols. |

References

- 1. This compound | C10H14O | CID 6984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound 98 89-72-5 [sigmaaldrich.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - o-sec-Butylphenol [cdc.gov]

- 5. 2-sec-butyl phenol, 89-72-5 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 89-72-5 [chemicalbook.com]

- 9. This compound(89-72-5) 1H NMR spectrum [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 15. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Physical Properties of 2-sec-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-sec-Butylphenol (CAS No: 89-72-5), a significant chemical intermediate in the synthesis of various materials. The information presented herein is intended to support research, development, and safety protocols in laboratory and industrial settings.

Core Physical Properties

This compound, with the chemical formula C₁₀H₁₄O, is a substituted phenol (B47542) that presents as a colorless to pale yellow or amber liquid at room temperature.[1][2][3] It possesses a characteristic aromatic odor.[1] The presence of a hydroxyl group imparts some polarity, while the sec-butyl group contributes to its non-polar character, influencing its solubility and other physical behaviors.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various reliable sources.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 150.22 | g/mol | [3][4][5] | |

| Boiling Point | 226 - 228 | °C | @ 760 mmHg | [3][4] |

| 228 | °C | @ 760 mmHg | [2] | |

| 220 - 225 | °C | [6] | ||

| Melting Point | 12 | °C | [3][4] | |

| 16 | °C | @ 760 mmHg | [2] | |

| -20 | °C | [6] | ||

| Density | 0.982 | g/mL | @ 25 °C | [4] |

| 0.980 | @ 20 °C | [3] | ||

| 0.98200 to 0.98500 | @ 20.00 °C | [2] | ||

| Vapor Pressure | 0.03 | mmHg | @ 20 °C | [4] |

| 0.1 | mbar | @ 20 °C | [3] | |

| 0.1 | mmHg | @ 25 °C (est.) | [2] | |

| Refractive Index | 1.522 | n20/D | [4] | |

| 1.52200 to 1.52500 | @ 20.00 °C | [2] | ||

| Flash Point | 112 | °C | [3] | |

| 234 | °F | TCC | [2] | |

| 112.22 | °C | [2] | ||

| Solubility in Water | 464 | mg/L | @ 25 °C (est.) | [2] |

| Limited / Poorly soluble | [1] | |||

| Insoluble | [6] | |||

| Solubility in Organic Solvents | Soluble | In alcohols, ethers, and hydrocarbons | [1][6] | |

| LogP (o/w) | 3.270 | [2] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, the following are general, standardized methodologies that are typically employed for such characterizations.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method involves distillation.

-

Apparatus: A distillation flask, condenser, thermometer, and heating mantle.

-

Procedure: A sample of this compound is placed in the distillation flask with boiling chips. The apparatus is assembled, and the sample is heated. The temperature is recorded when the liquid is actively boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned in the vapor phase below the side arm of the condenser. The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Melting Point Determination (OECD Guideline 102)

For substances that are solid at or near room temperature, the melting point is a key indicator of purity.

-

Apparatus: A capillary tube, a melting point apparatus with a heating block and a thermometer or an automated system.

-

Procedure: A small, finely powdered sample of solidified this compound is packed into a capillary tube. The tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate. The temperature range from the point at which the first drop of liquid is observed to the point at which the entire sample has melted is recorded as the melting range.

Density Measurement (OECD Guideline 109)

The density of a liquid can be determined using several methods.

-

Apparatus: A pycnometer (a specific volume flask), or a hydrometer.

-

Procedure (Pycnometer): The empty pycnometer is weighed. It is then filled with this compound and weighed again at a controlled temperature. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Procedure (Hydrometer): A hydrometer is gently lowered into a graduated cylinder containing the liquid until it floats freely. The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the scale.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure: A few drops of this compound are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Flash Point Determination (e.g., ASTM D92, ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: A Cleveland Open Cup (COC) tester (ASTM D92) or a Pensky-Martens Closed Cup tester (ASTM D93).[1]

-

Procedure (Cleveland Open Cup): The sample is placed in the test cup and heated at a slow, constant rate. A small test flame is passed across the top of the cup at specified intervals. The flash point is the lowest temperature at which application of the test flame causes the vapors above the liquid to ignite.[1]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical property analysis of a chemical compound like this compound.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 3. store.astm.org [store.astm.org]

- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 5. laboratuar.com [laboratuar.com]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

An In-depth Technical Guide to the Synthesis of 2-sec-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-sec-butylphenol, a key intermediate in the production of various industrial chemicals, including resins, plasticizers, and agrochemicals.[1][2] The core of its synthesis lies in the Friedel-Crafts alkylation of phenol (B47542) with butenes, a reaction that can be tailored to favor the desired ortho-isomer through careful selection of catalysts and reaction conditions. This document details the prevalent catalytic systems, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and optimized synthesis.

Core Synthesis Pathway: Friedel-Crafts Alkylation of Phenol

The industrial production of this compound is predominantly achieved through the direct alkylation of phenol with a butene isomer, typically 1-butene (B85601) or 2-butene. This electrophilic aromatic substitution reaction is catalyzed by either homogeneous or heterogeneous acid catalysts. The choice of catalyst is crucial in directing the regioselectivity of the reaction, with a strong preference for ortho-alkylation being the primary objective.

Reaction Mechanism

The synthesis proceeds via a classical Friedel-Crafts alkylation mechanism. The acid catalyst facilitates the formation of a sec-butyl carbocation from the butene feedstock. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group.[3][4] Consequently, the sec-butyl group can add at the ortho or para positions. The formation of the ortho-isomer, this compound, is favored under specific catalytic conditions, particularly with aluminum-based catalysts that can coordinate with the phenolic oxygen.

Undesirable side reactions include the formation of the para-isomer (4-sec-butylphenol) and multiple alkylations, leading to di-sec-butylphenols (e.g., 2,4-di-sec-butylphenol, 2,6-di-sec-butylphenol) and tri-sec-butylphenols.[5][6] Controlling the reaction stoichiometry and conditions is essential to maximize the yield of the desired mono-substituted ortho product.

Catalytic Systems

The selection of the catalyst is a critical factor in the synthesis of this compound, influencing both the reaction rate and, more importantly, the selectivity towards the ortho-position. Two main classes of catalysts are employed: homogeneous and heterogeneous.

Homogeneous Catalysis: Aluminum Phenoxide

Aluminum phenoxide is a widely used homogeneous catalyst that demonstrates high selectivity for ortho-alkylation.[5] It is typically generated in situ by reacting phenol with an aluminum source, such as aluminum metal or triethyl aluminum.[7][8][9] The ortho-directing effect is attributed to the formation of a complex between the aluminum phenoxide and the phenol reactant, which sterically hinders the para-position and favors electrophilic attack at the ortho-positions.

Heterogeneous Catalysis: Gamma-Aluminum Trioxide (γ-Al₂O₃)